molecular formula C13H20N2O B1678100 Prilocaine CAS No. 721-50-6

Prilocaine

Cat. No.: B1678100
CAS No.: 721-50-6
M. Wt: 220.31 g/mol
InChI Key: MVFGUOIZUNYYSO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Prilocaine primarily targets the Sodium channel protein type 5 subunit alpha . This protein is a crucial component of sodium channels on the neuronal cell membrane, playing a vital role in the propagation of action potentials, which are electrical signals that enable nerve impulses to travel along neurons .

Mode of Action

This compound acts by binding to the intracellular surface of sodium channels, thereby blocking the subsequent influx of sodium into the cell . This action prevents the propagation of action potentials and, consequently, nerve function . This block is reversible, and when the drug diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of sodium ion influx through sodium channels . By limiting the spread of seizure activity and reducing seizure propagation, this compound exerts its antiarrhythmic actions through effects on sodium channels in Purkinje fibers .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is extensively and rapidly metabolized, primarily in the liver and to a lesser extent in the kidneys . This compound is 55% protein-bound in plasma at a concentration of 0.5-1.0 mg/mL . The elimination half-life of this compound is 1.6 hours, which may be prolonged with hepatic or renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of action potential propagation and subsequent nerve function . This results in local anesthesia, making this compound an effective agent for procedures such as dental surgery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of this compound is 4.74 x 10-5, indicating that the use of this compound presents an insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

Prilocaine interacts with various enzymes and proteins to exert its anesthetic effect. It has been found to be potentially toxic, causing cardiovascular damage, central nervous system disorders, and hepatic/renal toxicity . High doses of this compound lead to methemoglobin formation, a potent pro-inflammatory endothelial cell response activator, and form the carcinogenic metabolite arylamine o-toluidine .

Cellular Effects

This compound influences cell function by disrupting the transfer of ions across membranes . It can cause changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to interact with channel proteins or at the interface between the protein and surrounding lipids of the membrane bilayer .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects on murine detoxifying organs have been observed over time . The drug exhibited anti-angiogenic and inflammatory action on chick embryo chorioallantoic membranes (CAMs) and caused changes in the embryo body .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . High doses of this compound can lead to toxic effects, including cardiovascular damage and central nervous system disorders .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .

Chemical Reactions Analysis

Prilocaine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include ortho-toluidine and other derivatives .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFGUOIZUNYYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031955
Record name Prilocaine
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Molecular Weight

220.31 g/mol
Source PubChem
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Physical Description

Solid
Record name Prilocaine
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Boiling Point

159-162 °C at 1.00E-01 mm Hg, 159-162 °C @ 1 mm Hg
Record name Prilocaine
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Solubility

Crystals from ethanol + isopropyl ether; readily sol in water; mp 167-168 °C /Hydrochloride/, FREELY SOL IN ALC; SLIGHTLY SOL IN CHLOROFORM, VERY SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER, 3.26e-01 g/L
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Mechanism of Action

Prilocaine acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers., ... BLOCK CONDUCTION IN NERVE PERHAPS BY COMPETING WITH CA @ SOME SITE THAT CONTROLS PERMEABILITY OF MEMBRANE ... CA IS ALSO INVOLVED IN ACTION OF LOCAL ANESTHETICS ON SMOOTH MUSCLE ... & ON ADRENAL MEDULLA ... /LOCAL ANESTHETICS/, ... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE LARGE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA+ THAT NORMALLY IS PRODUCED BY A SLIGHT DEPOLARIZATION OF THE MEMBRANE. /LOCAL ANESTHETICS/, AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THRESHOLD FOR ELECTRICAL EXCITABILITY INCR & SAFETY FACTOR FOR CONDUCTION DECR; WHEN THIS ACTION IS SUFFICIENTLY WELL-DEVELOPED, BLOCK OF CONDUCTION IS PRODUCED. /LOCAL ANESTHETICS/, .../2 POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE...CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/
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Color/Form

Needles, WHITE

CAS No.

721-50-6
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Record name Prilocaine
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Melting Point

37-38 °C, 37 - 38 °C
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Record name Prilocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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